molecular formula C12H7Br3O2 B13853942 2,2-Dihydroxy-3,5,5-bromobiphenyl

2,2-Dihydroxy-3,5,5-bromobiphenyl

Katalognummer: B13853942
Molekulargewicht: 422.89 g/mol
InChI-Schlüssel: IBWSXJZCYGXCKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dihydroxy-3,5,5-bromobiphenyl is a chemical compound with the molecular formula C₁₂H₇Br₃O₂ and a molecular weight of 422.89. This compound is known for its utility as a building block and reactant in various chemical processes.

Vorbereitungsmethoden

The synthesis of 2,2-Dihydroxy-3,5,5-bromobiphenyl typically involves the bromination of 2,2’-dihydroxybiphenyl. One method includes partially brominating 2,2’-dihydroxybiphenyl under controlled conditions . The reaction conditions often involve the use of bromine as a reagent and an appropriate solvent to facilitate the bromination process . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and controlled synthesis of the compound.

Analyse Chemischer Reaktionen

2,2-Dihydroxy-3,5,5-bromobiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation in acid solution can convert it into quinone derivatives . Common reagents used in these reactions include lead tetra-acetate for oxidation and other specific catalysts depending on the desired reaction . The major products formed from these reactions can include quinones and other oxidized derivatives .

Wissenschaftliche Forschungsanwendungen

2,2-Dihydroxy-3,5,5-bromobiphenyl is utilized in scientific research for its role as a building block in the synthesis of more complex molecules. It finds applications in chemistry for the development of new compounds and materials. In biology and medicine, it can be used in the study of biochemical pathways and the development of pharmaceuticals. Industrially, it serves as a reactant in the production of various chemical products .

Wirkmechanismus

The mechanism of action of 2,2-Dihydroxy-3,5,5-bromobiphenyl involves its interaction with specific molecular targets and pathways. For example, the compound can undergo dehydration under the action of bromine, leading to the formation of dibenzofuran derivatives . This process involves the formation of a complex with bromine, which acts as an electrophilic catalyst, facilitating the dehydration and subsequent formation of the desired product .

Vergleich Mit ähnlichen Verbindungen

2,2-Dihydroxy-3,5,5-bromobiphenyl can be compared with other similar compounds such as 2,2’-dihydroxybiphenyl and its brominated derivatives . The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical properties and reactivity. Similar compounds include 2,2’-dihydroxy-3,3’,5,5’-tetrabromobiphenyl and other brominated biphenyl derivatives .

Eigenschaften

Molekularformel

C12H7Br3O2

Molekulargewicht

422.89 g/mol

IUPAC-Name

2,4-dibromo-6-(2-bromo-5-hydroxyphenyl)phenol

InChI

InChI=1S/C12H7Br3O2/c13-6-3-9(12(17)11(15)4-6)8-5-7(16)1-2-10(8)14/h1-5,16-17H

InChI-Schlüssel

IBWSXJZCYGXCKT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1O)C2=C(C(=CC(=C2)Br)Br)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.